molecular formula C16H12N2O2 B3864506 N'-(1-naphthylmethylene)-2-furohydrazide CAS No. 5549-11-1

N'-(1-naphthylmethylene)-2-furohydrazide

Cat. No.: B3864506
CAS No.: 5549-11-1
M. Wt: 264.28 g/mol
InChI Key: ROLSLRAWIZQQPN-GZTJUZNOSA-N
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Description

Contextualization within Hydrazone Chemistry

N'-(1-naphthylmethylene)-2-furohydrazide belongs to the broad class of organic compounds known as hydrazones. Characterized by the R¹R²C=NNR³R⁴ functional group, hydrazones are formed through the condensation reaction of aldehydes or ketones with hydrazines. This structural motif, featuring an azomethine group (>C=N-NH-), is a cornerstone in synthetic and medicinal chemistry. nih.gov

Hydrazones are recognized for their remarkable versatility. They serve as crucial intermediates in the synthesis of various heterocyclic compounds and are prized for their ability to form stable complexes with metal ions. nih.govnih.gov This coordinating ability is a key factor in their diverse biological profiles, which span a wide spectrum of activities including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. manchester.ac.uk The chemical reactivity of the hydrazone linkage, including its potential for reversible hydrolysis, also makes it a valuable tool in fields like bioconjugation and dynamic combinatorial chemistry. nih.gov

Significance and Broad Research Impact of Furohydrazide Derivatives

The "furohydrazide" portion of the title compound introduces a furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom. Furan derivatives are ubiquitous in nature and have garnered significant attention in medicinal chemistry for their diverse biological activities. mdpi.com The incorporation of a furan moiety into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties.

Furohydrazide derivatives, which combine the furan ring with a hydrazide linker, are being actively investigated for a range of therapeutic applications. For instance, compounds like N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide have been synthesized and studied for their potential cytotoxicity against cancer cell lines. nih.gov The synthesis of various furan-containing Schiff bases and urea (B33335) derivatives has also been explored, with studies reporting promising antimicrobial activities. researchgate.netresearchgate.net These findings underscore the furan ring system as a valuable pharmacophore in the design of new bioactive agents. researchgate.net

Overview of Current Research Trajectories and Gaps for this compound

Current research trajectories focus on analogous compounds. For example, studies on hydrazone derivatives of 1-naphthaldehyde (B104281) have explored their antioxidant and potential anticancer properties. nih.gov Similarly, research into other furohydrazides has detailed their synthesis, metal-complexing abilities, and computational analysis. nih.govmanchester.ac.uk The primary gap is the absence of empirical data for the title compound. Future research should prioritize its synthesis and characterization, followed by a systematic evaluation of its biological activities, particularly in the antimicrobial and antioxidant domains, where its structural relatives have shown considerable promise.

Detailed Research Findings (Based on Analogous Compounds)

Given the lack of direct studies, the following sections present expected methodologies and representative findings based on closely related naphthyl and furohydrazide derivatives.

Synthesis and Characterization

The synthesis of this compound would likely follow the standard procedure for hydrazone formation. This involves the condensation of 2-furohydrazide with 1-naphthaldehyde.

General Synthetic Procedure: A typical synthesis would involve refluxing equimolar amounts of 1-naphthaldehyde and 2-furohydrazide (prepared from the corresponding furan-2-carboxylic acid ester and hydrazine (B178648) hydrate) in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.govnih.gov The reaction may be facilitated by a catalytic amount of acid, such as glacial acetic acid. nih.gov The resulting solid product would then be isolated by filtration and purified by recrystallization.

Expected Characterization Data: The structure of the synthesized compound would be confirmed using spectroscopic methods. Based on data from analogous compounds, the following spectral characteristics can be anticipated. researchgate.netnih.gov

Analytical Technique Expected Observations
FTIR (cm⁻¹) Peaks corresponding to N-H stretching, C=O (amide I) stretching, C=N (azomethine) stretching, and aromatic C-H and C=C vibrations.
¹H-NMR (ppm) Signals for the azomethine proton (-CH=N), aromatic protons from the naphthyl and furan rings, and a signal for the amide proton (NH).
¹³C-NMR (ppm) Resonances for the azomethine carbon, carbonyl carbon, and the various aromatic carbons of the naphthyl and furan moieties.
Mass Spectrometry A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight.

Crystal Structure Analysis

Single-crystal X-ray diffraction is essential for the unambiguous determination of a molecule's three-dimensional structure. While no crystal structure for this compound has been reported, data from highly similar compounds like N'-[(2-Hydroxy-1-naphthyl)methylidene]-2-nitrobenzohydrazide provide insight into the likely structural features. nih.gov

Representative Crystallographic Data for an Analogous Naphthyl-Hydrazone:

Parameter Value for N'-[(2-Hydroxy-1-naphthyl)methylidene]-2-nitrobenzohydrazide nih.gov
Chemical Formula C₁₈H₁₃N₃O₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.4473 (6)
b (Å) 29.068 (2)
c (Å) 7.8504 (6)
β (°) 113.963 (4)
V (ų) 1553.0 (2)

| Z | 4 |

It is expected that the molecule would exhibit a twisted conformation, with a significant dihedral angle between the naphthyl and furan ring systems. Intramolecular and intermolecular hydrogen bonds, likely involving the amide N-H and C=O groups, would play a crucial role in stabilizing the crystal packing. nih.govnih.gov

Computational Studies

Density Functional Theory (DFT) calculations are powerful tools for understanding the electronic structure and reactivity of molecules. Such studies on analogous furan-carbohydrazides have been performed to analyze molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO). nih.govmanchester.ac.uk

For this compound, DFT calculations could:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate the HOMO-LUMO energy gap to provide insights into the compound's chemical reactivity and kinetic stability.

Generate a Molecular Electrostatic Potential (MEP) map to identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

Correlate theoretical data with experimental findings (e.g., vibrational frequencies from FTIR).

Potential Biological Activity

The combination of the naphthyl group and the furohydrazide scaffold suggests that the compound is a strong candidate for antimicrobial and antioxidant screening.

Antimicrobial Activity: Numerous derivatives containing naphthyl or furan moieties exhibit significant antibacterial and antifungal properties. researchgate.netumsha.ac.irresearchgate.net For example, some naphthylamine derivatives show antibacterial activity comparable to aminopenicillins against strains like Staphylococcus aureus and Bacillus subtilis. Therefore, this compound should be evaluated against a panel of Gram-positive and Gram-negative bacteria and pathogenic fungi.

Antioxidant Activity: Hydrazones are known to act as antioxidants by donating a hydrogen atom to scavenge free radicals. nih.gov The antioxidant potential is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (Ferric Reducing Antioxidant Power). mdpi.com A study on a hydrazone derived from 1-naphthaldehyde and phenylhydrazine (B124118) reported a strong antioxidant capacity with an IC₅₀ value of 28.90 μg/mL in a DPPH assay, highlighting the potential contribution of the naphthyl group to this activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(15-9-4-10-20-15)18-17-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-11H,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLSLRAWIZQQPN-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416499
Record name AC1NSIOM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5549-11-1
Record name AC1NSIOM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Pathways to N'-(1-naphthylmethylene)-2-furohydrazide

The primary route to synthesizing this compound is through the formation of a hydrazone linkage, a robust and widely utilized reaction in organic chemistry.

The synthesis of this compound is classically achieved via a condensation reaction between 2-furohydrazide and 1-naphthaldehyde (B104281). This reaction is a cornerstone of hydrazone synthesis. nih.govresearchgate.net The mechanism proceeds through the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde. This initial addition is typically the rate-determining step.

The reaction is often catalyzed by the presence of a small amount of acid. The acid protonates the carbonyl oxygen of the 1-naphthaldehyde, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic hydrazide. Following the nucleophilic addition, a proton transfer occurs, leading to the formation of a carbinolamine intermediate. Subsequent acid-catalyzed elimination of a water molecule from this intermediate results in the formation of the stable C=N double bond characteristic of the hydrazone product. The final product, this compound, typically precipitates from the reaction mixture and can be isolated through filtration. nih.govpsu.edu

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the nature of the catalyst. Ethanol (B145695) is a commonly employed solvent, often mixed with water, as it effectively dissolves the starting materials while allowing for the precipitation of the final product. nih.govpsu.edu

Refluxing the reaction mixture is a standard procedure to ensure the reaction proceeds to completion in a reasonable timeframe, often for several hours. nih.govpsu.edu The optimization process involves systematically varying these conditions to maximize the yield and purity of this compound.

Table 1: Illustrative Optimization Parameters for Hydrazone Synthesis

ParameterVariationExpected Outcome on YieldRationale
Solvent Ethanol, Methanol (B129727), DioxaneModerate to HighGood solubility for reactants.
Ethanol/Water (1:1)Potentially HighProduct may have lower solubility, aiding precipitation and increasing isolated yield. psu.edu
Temperature Room TemperatureLow to ModerateSlower reaction rate.
Reflux (e.g., ~78°C for Ethanol)HighOvercomes activation energy barrier, shortens reaction time. nih.govnih.gov
Catalyst No CatalystLowReaction is slow without activation of the carbonyl group.
Acetic Acid (catalytic amount)HighProvides necessary protonation to activate the aldehyde. nih.gov
Mineral Acid (e.g., HCl)HighStronger acid can lead to faster reaction but may risk side reactions if not controlled. nih.gov

This table is illustrative, based on common practices for analogous syntheses.

Derivatization Strategies and Functionalization of this compound Analogues

Derivatization of the parent molecule is a key strategy for tuning its chemical and physical properties. Modifications can be targeted to the naphthyl ring, the furan (B31954) moiety, or the hydrazone bridge itself.

Significant alterations to the molecule's scaffold can be achieved by replacing its core components to create new analogues. This approach has been successfully used in related molecular families to enhance specific properties. nih.gov

For this compound, potential modifications could include:

Replacement of the Furan Ring: The furan ring could be substituted with other five-membered heterocycles such as thiophene (B33073) or selenophene. This modification would alter the electronic nature and steric profile of that portion of the molecule. nih.gov

Modification of the Naphthyl Group: The 1-naphthyl group could be replaced with other aromatic systems, such as quinoline (B57606) or indole, to introduce new hydrogen bonding capabilities or metal-coordinating sites.

Substitution on the Aromatic Rings: Introducing various substituents (e.g., hydroxyl, methoxy, halo groups) onto either the naphthyl or furan rings can systematically modify the molecule's lipophilicity, electronic distribution, and solubility.

Table 2: Potential Analogues via Structural Modification

Original MoietyReplacement MoietyPotential Change in Property
FuranThiopheneAltered electronic properties and geometry. nih.gov
FuranSelenopheneIntroduction of a heavier chalcogen, potentially modifying binding interactions. nih.gov
1-Naphthyl2-NaphthylChange in steric hindrance around the imine bond.
1-NaphthylPhenylReduced steric bulk and lipophilicity.
1-NaphthylIndoleIntroduction of a hydrogen-bond donor (N-H). nih.gov

Regioselective functionalization involves adding new chemical groups to specific positions on the existing molecular framework. This requires a careful choice of reagents and reaction conditions.

On the Naphthyl Ring: The naphthyl ring system is susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely be directed by the existing furan-hydrazone substituent. The precise location of substitution would depend on the directing effects of this group and the reaction conditions employed.

On the Furan Ring: The furan ring is an electron-rich heterocycle. However, its nucleophilicity can be influenced by the electron-withdrawing nature of the attached hydrazone group. Strategies to enhance its reactivity, possibly through temporary derivatization of the hydrazone, could open pathways for selective functionalization at the C5 position of the furan ring. nih.govresearchgate.net This approach restores the nucleophilic character of the furan, allowing it to react with electrophiles. nih.gov

Synthesis of Analogues and Homologs (e.g., 5-bromo derivatives)

The core structure of this compound lends itself to a variety of chemical modifications to produce analogues and homologs with potentially altered chemical and biological properties. A notable example is the introduction of a bromine atom at the 5-position of the furan ring, creating 5-bromo-N'-(1-naphthylmethylene)-2-furohydrazide. The synthesis of such analogues typically follows a convergent strategy, where modified precursors are prepared and then condensed in a final step.

The general synthetic pathway to a 5-bromo derivative involves the initial synthesis of a brominated furan precursor, which is then reacted with the appropriate hydrazide. For instance, the synthesis of a closely related compound, 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, was achieved through the condensation of 5-bromofuran-2-carbohydrazide (B1267981) with isatin. mdpi.comresearchgate.net This highlights 5-bromofuran-2-carbohydrazide as a key intermediate for producing 5-bromo-substituted furohydrazide analogues.

The preparation of this key bromo-intermediate begins with the bromination of 2-furaldehyde. A method for synthesizing 5-bromo-2-furaldehyde (B32451) involves using an ionic liquid, 1-butyl-3-methylimidazole tribromide, as the brominating agent. google.com This approach is noted for improving reaction cleanliness and increasing product yield compared to traditional methods. google.com The resulting 5-bromo-2-furaldehyde can then be converted to the corresponding 5-bromofuran-2-carbohydrazide. While the direct conversion is not detailed in the provided sources, it would typically involve oxidation of the aldehyde to a carboxylic acid or ester, followed by hydrazinolysis, a common method for preparing hydrazides from esters. mdpi.com

Once 5-bromofuran-2-carbohydrazide is obtained, the final step to produce the target analogue, 5-bromo-N'-(1-naphthylmethylene)-2-furohydrazide, would be a condensation reaction with 1-naphthaldehyde. This reaction is analogous to the synthesis of the parent compound and other similar hydrazones, often catalyzed by a small amount of acid. mdpi.commdpi.com

Facile synthetic routes for a range of 5-substituted 2-furaldehydes have also been developed using organozinc reagents. nih.gov These methods involve the palladium-catalyzed cross-coupling of aryl- or heteroarylzinc halides with 5-bromo-2-furaldehyde, offering a versatile strategy for creating a diverse library of furan-based analogues under mild conditions. nih.gov

The synthesis of a 5-bromo derivative is detailed in the following reaction scheme and table.

Reaction Scheme:

Bromination of Furan-2-carbaldehyde:

Furan-2-carbaldehyde is reacted with a brominating agent like 1-butyl-3-methylimidazole tribromide to yield 5-bromo-2-furancarbaldehyde. google.com

Formation of 5-bromofuran-2-carbohydrazide:

The aldehyde (5-bromo-2-furancarbaldehyde) is first oxidized to the corresponding carboxylic acid or ester.

Subsequent reaction with hydrazine (B178648) hydrate (B1144303) yields 5-bromofuran-2-carbohydrazide. mdpi.com

Condensation to form the final product:

5-bromofuran-2-carbohydrazide is condensed with 1-naphthaldehyde, typically under acidic catalysis, to form 5-bromo-N'-(1-naphthylmethylene)-2-furohydrazide. mdpi.com

Research Findings for Synthesis of a 5-Bromo Analogue Precursor

The synthesis of a key precursor, 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, demonstrates the viability of using 5-bromofuran-2-carbohydrazide in condensation reactions.

Starting MaterialsReaction ConditionsProductYieldReference
Isatin, 5-bromofuran-2-carbohydrazideEthanol, H₂SO₄ (catalyst), Reflux, 15 min5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide79.4% mdpi.com

The structure of the synthesized compound was confirmed using various spectroscopic methods, including ¹H and ¹³C NMR, FTIR, and HRMS. mdpi.com The successful condensation in this related synthesis provides a strong basis for the proposed synthesis of 5-bromo-N'-(1-naphthylmethylene)-2-furohydrazide. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation

High-Resolution Spectroscopic Analysis for Conformational Insights

Spectroscopic techniques are fundamental in determining the structure and conformation of novel compounds. For N'-(1-naphthylmethylene)-2-furohydrazide, a combination of Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic spectroscopy would be required for a thorough analysis.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution ¹H and ¹³C NMR spectroscopy would be the primary tools for elucidating the molecular structure and stereochemistry of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the naphthyl, furan (B31954), and hydrazide moieties. The chemical shift (δ) and coupling constants (J) of the imine proton (-CH=N-) would be of particular interest for confirming the formation of the Schiff base. The aromatic regions would display complex splitting patterns corresponding to the protons on the naphthalene (B1677914) and furan rings. The amide proton (-NH-) of the hydrazide would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbonyl carbon (C=O) and the imine carbon (C=N) would be key indicators of the electronic environment of these functional groups. For instance, in a related compound, (E)-N′-[(2-Hydroxy-1-naphthyl)methylene]benzohydrazide, the imine carbon (C=N) signal is observed, confirming the Schiff base linkage. nih.gov

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals and for confirming the connectivity between the naphthylmethylene and 2-furohydrazide fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to determine the preferred conformation around the C-N and N-N single bonds.

A hypothetical data table for the key NMR signals is presented below. The actual values would need to be determined experimentally.

Hypothetical NMR Data ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Imine Proton (-CH=N-)8.0 - 8.5 (s)145 - 155
Amide Proton (-NH-)11.0 - 12.0 (br s)-
Carbonyl Carbon (C=O)-160 - 170
Naphthyl Protons7.5 - 8.2 (m)120 - 135
Furan Protons6.5 - 7.8 (m)110 - 145

Vibrational (Infrared and Raman) Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for studying its conformational isomers.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3300 cm⁻¹), the C=O stretching vibration of the amide group (around 1650-1680 cm⁻¹), the C=N stretching vibration of the imine group (around 1600-1640 cm⁻¹), and the C-O-C stretching of the furan ring. The position and shape of the N-H and C=O bands can provide information about hydrogen bonding.

A summary of expected vibrational frequencies is provided in the table below.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3200 - 3300Weak
C-H (aromatic)3000 - 3100Strong
C=O Stretch1650 - 1680Medium
C=N Stretch1600 - 1640Strong
C=C (aromatic)1450 - 1600Strong
C-O-C (furan)1000 - 1100Medium

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

UV-Visible absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions within a molecule.

UV-Visible Absorption: The UV-Vis spectrum of this compound in a suitable solvent would likely exhibit intense absorption bands in the ultraviolet region (200-400 nm). These absorptions would be attributed to π→π* transitions within the naphthalene and furan aromatic systems, as well as n→π* transitions associated with the carbonyl and imine groups. The conjugation between the naphthyl ring, the imine bond, and the furoyl moiety would likely result in a red-shift of the absorption maxima compared to the individual chromophores.

Fluorescence Emission: Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime would be valuable parameters for understanding the photophysical properties of the molecule. The emission properties are often sensitive to the molecular conformation and the solvent environment.

Single-Crystal X-ray Diffraction for Solid-State Structure and Supramolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.

Elucidation of Molecular Geometry and Bond Parameters

A representative table of key bond parameters that would be obtained is shown below.

Bond Expected Length (Å) Angle **Expected Value (°) **
C=O~1.23N-C=O~120
C-N (amide)~1.34C-N-N~118
N-N~1.38N-N=C~116
C=N~1.28N=C-C(naphthyl)~121

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound would reveal the nature and extent of intermolecular interactions.

Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen and imine nitrogen are potential hydrogen bond acceptors. It is highly probable that the crystal structure would be stabilized by intermolecular N-H···O=C or N-H···N=C hydrogen bonds, leading to the formation of one-, two-, or three-dimensional supramolecular networks. For instance, the structure of (E)-N′-[(2-Hydroxy-1-naphthyl)methylene]benzohydrazide monohydrate features intermolecular N—H···O and O—H···O hydrogen bonds. nih.gov

π-π Stacking: The planar naphthyl and furan rings provide opportunities for π-π stacking interactions, which would also contribute to the stability of the crystal lattice. The centroid-to-centroid distances and the slippage between the aromatic rings would be important parameters to characterize these interactions. In a related structure, π–π stacking interactions were observed with a centroid-to-centroid distance of 3.676 (11) Å. nih.gov

Polymorphism and Crystallographic Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a known phenomenon in naphthyl-containing derivatives. rsc.orgresearchgate.net For instance, studies on N-naphthyl-3-methoxysalicylideneimine have revealed the existence of at least two polymorphic modifications, which can be obtained by varying the crystallization solvent or by using solvent-free grinding techniques. rsc.org These polymorphs, while chemically identical, can exhibit different physical properties such as melting point, solubility, and stability. The characterization of these forms is typically achieved through single-crystal and powder X-ray diffraction, supported by IR and ¹H NMR spectroscopy. rsc.org

Based on analogous compounds such as (E)-N′-[(2-Hydroxy-1-naphthyl)methylene]benzohydrazide monohydrate, it is anticipated that this compound would crystallize in a monoclinic or orthorhombic space group. The crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds. The planarity of the naphthyl and furoyl groups would also be a key feature, with a relatively small dihedral angle between the aromatic ring systems.

Interactive Table: Crystallographic Data for an Analogous Hydrazone Compound

ParameterValue
Empirical FormulaC₁₈H₁₆N₂O₃
Formula Weight308.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.346 (6)
b (Å)7.192 (3)
c (Å)13.880 (5)
β (°)111.949 (4)
Volume (ų)1513.5 (10)

Data for (E)-N′-[(2-Hydroxy-1-naphthyl)methylene]benzohydrazide monohydrate, a structurally related compound.

Tautomeric Equilibria and Isomerism

Hydrazones containing an α-hydroxyl group on the aldehyde or ketone moiety, or a similar proton-donating group, can exist in equilibrium between two tautomeric forms: the hydrazone and the azo form. Furthermore, the presence of the C=N double bond introduces the possibility of geometric isomerism.

Investigation of Hydrazone-Azo Tautomerism

The hydrazone-azo tautomerism is a critical aspect of the chemistry of this compound. The hydrazone form is characterized by a C=N double bond and an N-N single bond, while the azo form features an N=N double bond and a C-N single bond, with the labile proton shifting from the nitrogen to an adjacent atom, typically an oxygen or carbon.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the polarity of the solvent, temperature, and pH. rsc.org In many related compounds, the hydrazone tautomer is the more stable form, often stabilized by an intramolecular hydrogen bond. researchgate.net For example, in heterocyclic disperse yellow dyes with similar functionalities, the hydrazone form is dominant under conventional conditions. rsc.org

Z/E Isomerism around the C=N Bond

The carbon-nitrogen double bond (C=N) in this compound is stereogenic, leading to the potential for Z (zusammen) and E (entgegen) isomers. These isomers differ in the spatial arrangement of the substituents around the C=N bond.

The interconversion between Z and E isomers can occur, but often requires significant energy input to overcome the rotational barrier of the double bond. In some diformamide systems, distinct E/Z isomers have been observed and characterized at room temperature using NMR spectroscopy. lew.ro The relative stability of the Z and E isomers can be influenced by steric hindrance between the substituents and the possibility of forming intramolecular hydrogen bonds, which might favor one isomer over the other. Computational studies on related systems have been used to predict the relative stabilities of these isomers. lew.ro

Spectroscopic Differentiation of Tautomers and Isomers

Spectroscopic techniques are invaluable for identifying and distinguishing between the different tautomeric and isomeric forms of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for observing the distinct chemical shifts of protons in different chemical environments. For instance, the NH proton in the hydrazone tautomer would have a characteristic chemical shift, which would be absent in the azo form. The observation of separate sets of signals for the naphthyl and furoyl protons can indicate the presence of both Z and E isomers. researchgate.net Two-dimensional NMR techniques, such as NOESY, can be employed to establish the spatial proximity of different groups, thus confirming the Z or E configuration. rsc.org

Infrared (IR) Spectroscopy: The tautomers can be distinguished by the characteristic stretching frequencies of the C=O, C=N, N-H, and O-H bonds. The hydrazone form will show a strong C=O absorption, while the azo form may exhibit a C-O single bond stretch at a lower frequency.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the hydrazone and azo tautomers are typically different due to their distinct conjugated systems. The azo form often absorbs at a longer wavelength (a bathochromic shift) compared to the hydrazone form. This difference allows for the study of the tautomeric equilibrium under various conditions, such as changing solvent polarity or pH. rsc.org

Interactive Table: Spectroscopic Signatures for Differentiation

Spectroscopic TechniqueHydrazone TautomerAzo TautomerZ IsomerE Isomer
¹H NMR Presence of NH proton signalAbsence of NH proton signalDistinct chemical shifts due to steric effectsDistinct chemical shifts due to steric effects
IR Strong C=O stretchC-O stretch, N=N stretchSubtle shifts in vibrational frequenciesSubtle shifts in vibrational frequencies
UV-Vis Absorption at shorter wavelengthsAbsorption at longer wavelengthsMay have slightly different λmaxMay have slightly different λmax

Coordination Chemistry and Metal Complexation

Ligating Behavior of N'-(1-naphthylmethylene)-2-furohydrazide

The ligating behavior of this compound is dictated by the presence of several potential donor atoms: the azomethine nitrogen, the carbonyl oxygen (which can exist in the enol form), and the furan (B31954) ring oxygen. The specific coordination mode is influenced by factors such as the metal ion nature, the anion of the metal salt, and the reaction conditions, including pH and the solvent used. nih.govsemanticscholar.org

This compound can exhibit keto-enol tautomerism, which plays a crucial role in its coordination behavior. nih.govsemanticscholar.org In its keto form, the ligand can act as a neutral bidentate ligand. Upon deprotonation of the enolic form, it can function as a monobasic bidentate or tridentate ligand.

Commonly observed chelation modes for similar aroylhydrazone Schiff bases include:

Bidentate (ON) Coordination: The most prevalent mode involves coordination through the azomethine nitrogen and the enolic oxygen, forming a stable five-membered chelate ring. nih.govresearchgate.net This mode is common in complexes with transition metals like Cu(II), Co(II), Ni(II), and Zn(II). nih.gov Spectroscopic data, such as a shift in the ν(C=N) and the disappearance of the ν(N-H) band in the infrared (IR) spectrum, support this coordination.

The preference for donor atoms generally follows the order: enolic oxygen > azomethine nitrogen > furan oxygen. The soft-hard acid-base (SHAB) principle can also be a factor, with harder metal ions potentially favoring coordination with the oxygen donors.

The coordination properties of hydrazone ligands like this compound are often pH-dependent. The protonation state of the ligand is critical in determining its coordinating ability.

In acidic media: The ligand is likely to be protonated, which can hinder its ability to coordinate with metal ions.

In neutral or slightly basic media: Deprotonation of the amide proton to form the enolate is facilitated. This deprotonated form is a more effective chelating agent. The equilibrium between the keto and enol forms is pH-dependent, with the enol form being more favored at higher pH values. nih.gov This allows for the formation of stable neutral complexes with divalent metal ions.

Studies on other Schiff base complexes have shown stability over a wide pH range, for instance, from pH 4 to 11, indicating that the resulting metal complexes can be quite robust.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating to promote complex formation.

Complexes of this compound with various transition metals can be synthesized. While specific studies on this exact ligand are limited, extensive research on analogous Schiff bases provides insight into the expected properties of its complexes. nih.govresearchgate.net

The synthesis generally involves refluxing the ligand with the corresponding metal salt (e.g., acetates, chlorides, or nitrates) in a solvent like ethanol (B145695) or methanol (B129727). researchgate.net The resulting complexes are often colored, air-stable solids.

Characterization techniques for these complexes typically include:

Elemental Analysis: To determine the metal-to-ligand stoichiometry.

Molar Conductance: To ascertain the electrolytic or non-electrolytic nature of the complexes. researchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N, C=O, and N-H groups upon complexation. The appearance of new bands corresponding to M-O and M-N vibrations further confirms coordination. nih.gov

Electronic Spectroscopy (UV-Vis): To study the geometry of the complexes based on d-d electronic transitions. For instance, octahedral or distorted octahedral geometries are often proposed for Co(II) and Ni(II) complexes based on their electronic spectra. researchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which provides information about the electronic configuration and geometry of the central metal ion.

Based on studies of similar ligands, the following characteristics can be anticipated:

Cu(II) Complexes: Often exhibit a square planar or distorted octahedral geometry.

Co(II) and Ni(II) Complexes: Typically form octahedral complexes. researchgate.net

Zn(II) Complexes: Generally form tetrahedral or octahedral complexes and are diamagnetic.

Table 1: Expected Characteristics of Transition Metal Complexes with Aroylhydrazone Ligands

Metal IonTypical GeometryMagnetic Moment (B.M.)Color
Cu(II) Distorted Octahedral/Square Planar1.7-2.2Green/Blue
Co(II) Octahedral4.3-5.2Pink/Red
Ni(II) Octahedral2.8-3.5Green
Zn(II) Tetrahedral/OctahedralDiamagneticColorless/White
Fe(III) Octahedral~5.9Brown/Red

Note: The data in this table is generalized from literature on similar Schiff base complexes and represents expected, not experimentally confirmed, values for this compound complexes.

While less common than transition metal complexes, Schiff bases can also form complexes with main group and lanthanide metals.

Main Group Metals: There is potential for this compound to form complexes with main group metals such as Sn(IV) and Pb(II). The coordination would likely occur through the oxygen and nitrogen donor atoms.

Lanthanide Metals: Lanthanide ions (e.g., La(III), Nd(III), Er(III)) are known to form complexes with Schiff bases. chemmethod.com These complexes often have high coordination numbers (typically 8 or 9). The ligand would likely act as a bidentate or tridentate chelating agent, with additional coordination sites being occupied by solvent molecules or anions from the metal salt. The synthesis would be similar to that of transition metal complexes, often carried out in solvents like methanol or ethanol. chemmethod.com Characterization would involve similar techniques, with a particular interest in the luminescence properties of the lanthanide complexes.

The stoichiometry of the metal complexes of this compound is expected to vary depending on the metal ion and reaction conditions. Based on analogous systems, common stoichiometries include:

1:1 (Metal:Ligand): This is often observed when the ligand acts as a dibasic tridentate chelator.

1:2 (Metal:Ligand): This is common when the ligand behaves as a monobasic bidentate species, leading to complexes of the type [M(L)₂]. researchgate.net This stoichiometry is frequently reported for transition metal complexes with similar Schiff bases, resulting in octahedral geometries. researchgate.net

The geometry of the resulting adducts is a function of the coordination number of the central metal ion and the nature of the ligand.

Octahedral: For many Co(II), Ni(II), and Fe(III) complexes with a 1:2 stoichiometry. researchgate.net

Tetrahedral: A possible geometry for Zn(II) complexes.

Square Planar: Often seen in Cu(II) and Ni(II) complexes.

Square Pyramidal: Can occur with some five-coordinate complexes.

Spectroscopic and Magnetic Properties of Metal Complexes

The characterization of metal complexes formed with this compound relies heavily on spectroscopic and magnetic studies. These techniques provide deep insights into the electronic structure, geometry, and nature of the metal-ligand bonding.

Electronic Absorption and Electron Paramagnetic Resonance (EPR) Spectroscopy for d-Orbital Splitting

The electronic properties of transition metal complexes are fundamentally governed by the splitting of the d-orbitals, a phenomenon that arises from the electrostatic field created by the surrounding ligands. Electronic absorption (UV-Vis) spectroscopy is a primary tool for probing these d-orbital energy levels. In an octahedral field, the five degenerate d-orbitals split into two sets: a lower-energy t₂g (dxy, dxz, dyz) set and a higher-energy eg (dx²-y² and dz²) set. The energy difference between these sets is denoted as Δo (the crystal field splitting energy).

Transitions of electrons from the t₂g to the eg orbitals can be initiated by the absorption of light, typically in the visible region of the electromagnetic spectrum, which is why many transition metal complexes are colored. The energy and number of absorption bands in the UV-Vis spectrum provide critical information about the geometry of the complex and the magnitude of Δo. For instance, in tetrahedral complexes, the d-orbital splitting is inverted and smaller than in octahedral complexes, leading to different absorption spectra. The spectra of metal complexes involving hydrazone ligands similar to this compound often display bands attributable to d-d transitions, which are characteristically weak, alongside more intense charge transfer bands. For example, the electronic spectrum of a Co(II) complex with a related hydrazone ligand showed bands consistent with an octahedral geometry.

Electron Paramagnetic Resonance (EPR) spectroscopy is a complementary technique used for studying metal complexes with unpaired electrons (paramagnetic species). EPR provides detailed information about the electronic environment of the metal ion. The g-values obtained from EPR spectra can help in understanding the nature of the metal-ligand bond and the symmetry of the complex. For instance, the EPR spectra of Cu(II) complexes often provide definitive evidence of their geometry and the nature of the ground electronic state.

Table 1: Representative Electronic Spectral Data for Analogous Hydrazone Metal Complexes

Metal Complex d-d Transition Bands (cm⁻¹) Geometry Assignment Reference
Co(II) Complex 6790 Octahedral
Ni(II) Complex - Octahedral
Cu(II) Complex 15270 Tetrahedral

Note: This table presents data for metal complexes of structurally similar hydrazone ligands to illustrate the typical spectral features.

Magnetic Susceptibility Studies for Electronic Configuration

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex, which in turn reveals its electronic configuration (high-spin or low-spin) and provides strong evidence for its geometry. The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is compared with the theoretical spin-only value.

For a given d-electron count, the arrangement of electrons in the split d-orbitals depends on the balance between the crystal field splitting energy (Δo) and the mean pairing energy (P).

Weak-field ligands result in a small Δo. It is energetically more favorable for electrons to occupy the higher-energy eg orbitals rather than to pair up in the lower-energy t₂g orbitals. This leads to a high-spin configuration with a maximum number of unpaired electrons.

Strong-field ligands cause a large Δo. It is more favorable for electrons to pair up in the t₂g orbitals before occupying the eg orbitals, resulting in a low-spin configuration with fewer unpaired electrons.

Studies on analogous hydrazone complexes have shown how magnetic moments can elucidate their structure. For example, a Co(II) complex was reported to have a magnetic moment of 4.82 B.M., and a Ni(II) complex had a value of 2.85 B.M., both indicative of octahedral geometries with high-spin configurations. Another study found a Co(II) complex with a magnetic moment of 5.16 B.M., also consistent with a high-spin octahedral arrangement. In contrast, diamagnetic complexes, such as those of Zn(II), show no unpaired electrons.

Table 2: Magnetic Moment Data for Representative Hydrazone Metal Complexes

Metal Ion Electron Configuration Typical Magnetic Moment (B.M.) Inferred Geometry Reference
Co(II) d⁷ 4.82 - 5.16 High-Spin Octahedral
Ni(II) d⁸ 2.85 Octahedral
Cu(II) d⁹ 2.17 Tetrahedral

Note: Data are for complexes with ligands analogous to this compound.

Vibrational Analysis of Metal-Ligand Bonds

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable tool for determining how a ligand coordinates to a metal ion. By comparing the IR spectrum of the free this compound ligand with the spectra of its metal complexes, one can identify the donor atoms involved in chelation.

The this compound ligand possesses several potential donor sites, including the carbonyl oxygen, the azomethine nitrogen, and the furan ring oxygen. Coordination to a metal ion alters the electron density around these functional groups, leading to shifts in their characteristic vibrational frequencies.

Azomethine ν(C=N) Stretch: The band corresponding to the azomethine group (C=N) typically appears in the 1617-1630 cm⁻¹ region of the ligand's spectrum. Upon complexation, this band often shifts to a lower frequency (wavenumber), indicating the coordination of the azomethine nitrogen to the metal center. This shift is due to a decrease in the C=N bond order upon electron donation to the metal.

Carbonyl ν(C=O) Stretch: The free ligand is expected to show a strong absorption band for the carbonyl group (C=O). In many hydrazone complexes, the ligand coordinates in its enol form, where the proton from the N-H group migrates to the carbonyl oxygen, creating a C-O-H group and a C=N-N=C structure. This enolization is often followed by deprotonation of the hydroxyl group to form a coordinate bond with the metal ion. As a result, the original ν(C=O) band disappears from the spectra of the complexes, and new bands corresponding to ν(C-O) and ν(C=N-N=C) appear, providing strong evidence for this mode of coordination.

New M-O and M-N Bands: The formation of new coordinate bonds is directly confirmed by the appearance of new, typically weak, bands in the far-infrared region of the spectra (below 600 cm⁻¹). These bands are assigned to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations.

Studies on similar hydrazone systems have confirmed that coordination often occurs through the azomethine nitrogen and the enolic oxygen, making the ligand monobasic and bidentate.

Reactivity and Catalytic Applications of Metal Complexes

The metal complexes of this compound are not only of structural interest but also possess potential for significant reactivity, particularly in catalysis and redox processes.

Catalytic Activity in Organic Transformations

Transition metal complexes are widely used as catalysts in a vast array of organic reactions due to their ability to exist in multiple oxidation states and coordinate with substrates. Schiff base and hydrazone complexes, in particular, have demonstrated notable catalytic prowess.

Complexes of this compound are anticipated to be active catalysts for various organic transformations. For example, related metal(II) complexes have been shown to effectively catalyze the benzoylation of phenol. Others have been examined for their catalytic activity in the oxidation of aniline. The efficiency of these catalysts often depends on the central metal ion and the coordination environment provided by the ligand. The ligand framework can be systematically modified to tune the steric and electronic properties of the metal center, thereby optimizing catalytic performance for specific reactions.

Redox Chemistry of Metal Complexes

The redox behavior of metal complexes is central to their potential applications in catalysis, sensing, and materials science. The ability of the central metal ion to undergo reversible oxidation and reduction is often modulated by the coordinating ligand.

The redox properties of this compound complexes can be investigated using electrochemical techniques such as cyclic voltammetry (CV). CV studies can reveal the formal reduction potentials of the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couples and the reversibility of these redox processes. In some cases, the ligand itself can be redox-active, participating directly in the electron transfer processes. For instance, studies on heterobimetallic complexes with related ligand scaffolds have demonstrated reversible redox chemistry, where the complex can be switched between different oxidation states. This redox-switchable behavior is highly desirable for creating "smart" catalysts whose activity can be turned on or off by an external electrochemical stimulus.

Stability and Decomposition Pathways of Complexes

The stability of metal complexes formed with hydrazone ligands is influenced by a variety of factors, including the nature of the metal ion, the coordination environment, and the specific functional groups on the ligand. The decomposition of these complexes can be initiated by factors such as heat or hydrolysis.

Thermodynamic Stability and Stability Constants

The thermodynamic stability of a metal complex in solution is quantified by its stability constant (or formation constant, K_f). A higher stability constant indicates a stronger interaction between the metal ion and the ligand, resulting in a more stable complex. fiveable.me The stability of metal-hydrazone complexes is often evaluated using techniques like potentiometric or spectrophotometric titrations.

For hydrazone ligands, chelation plays a significant role in enhancing complex stability. This compound is capable of acting as a polydentate ligand, coordinating to a metal ion through the azomethine nitrogen, the carbonyl oxygen (in its enolic form), and potentially the furan oxygen. This multi-point attachment forms stable chelate rings.

Hydrolytic Decomposition

One of the primary decomposition pathways for hydrazone complexes in solution is hydrolysis. The hydrazone linkage is known to be pH-labile and can be cleaved, particularly under acidic conditions. acs.org This process involves the nucleophilic attack of a water molecule on the carbon of the azomethine group, leading to the formation of a carbinolamine intermediate. This intermediate then breaks down to regenerate the parent aldehyde (1-naphthaldehyde) and the furoylhydrazide. acs.org The presence of a metal ion can influence the rate of this hydrolysis.

Thermal Decomposition

Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability and decomposition of metal complexes. The TGA curves provide information about the temperature ranges of decomposition and the nature of the species lost at each stage. The decomposition of hydrazone complexes typically proceeds in a stepwise manner.

Based on studies of various aromatic hydrazone complexes, a general decomposition pathway for metal complexes of this compound can be proposed: chemistryjournal.netacs.orgorientjchem.org

Dehydration/Desolvation: Complexes synthesized in solvents like ethanol or water may initially contain solvent molecules either coordinated to the metal ion or trapped in the crystal lattice. These are typically lost at relatively low temperatures, often below 150 °C.

Decomposition of the Ligand: Following desolvation, the organic ligand itself begins to decompose at higher temperatures. This process can be complex, involving the fragmentation of the naphthyl and furan moieties. The decomposition often occurs in multiple, sometimes overlapping, steps. For aromatic hydrazones, this degradation can start at temperatures ranging from 200 °C to over 400 °C, depending on the metal ion and the specific ligand structure. ijmra.us

Formation of Metal Oxide: The final stage of decomposition at high temperatures (typically above 500-600 °C) usually results in the formation of a stable metal oxide as the final residue. ijmra.us

The thermal stability of the complexes is influenced by the strength of the metal-ligand bonds. Stronger coordination leads to higher decomposition temperatures.

Interactive Data Table: General Thermal Decomposition Stages of Aromatic Hydrazone Metal Complexes

The following table, based on general findings for aromatic hydrazone complexes, illustrates the expected decomposition behavior. Note: Specific temperatures and mass losses would need to be determined experimentally for this compound complexes.

Decomposition StageTemperature Range (°C)Species Lost
1. Desolvation80 - 150Solvent molecules (e.g., H₂O, C₂H₅OH)
2. Ligand Fragmentation (Initial)200 - 400Less stable parts of the organic ligand
3. Ligand Fragmentation (Final)400 - 600Remaining organic fragments
4. Residue Formation> 600Metal Oxide

Mechanistic Aspects of Biological Interactions

Molecular Target Identification and Binding Studies

There are no published studies identifying the specific protein targets of N'-(1-naphthylmethylene)-2-furohydrazide or detailing its interaction mechanisms with enzyme active sites or protein receptors.

No research is available that investigates the potential of this compound to bind to or intercalate with DNA or RNA at a molecular level.

There is a lack of data providing mechanistic insights into how this compound might modulate any specific cellular pathways or signaling cascades.

Structure-Activity Relationship (SAR) at the Molecular Level

Without biological activity data for this compound and its analogs, it is not possible to establish a mechanistic structure-activity relationship.

No pharmacophore models for the target binding of this compound have been developed, as its biological targets have not been identified.

Ligand Efficacy and Selectivity Profiling (molecular interaction focus)

The efficacy and selectivity of this compound are intrinsically linked to its specific molecular interactions with biological targets. While direct experimental data on the ligand efficacy and selectivity profile for this compound is not extensively available in the public domain, the principles of molecular recognition and the study of analogous compounds provide a framework for understanding its potential interactions.

The biological activity of hydrazone derivatives is often attributed to the presence of the azomethine group (–C=N–NH–) nih.gov. The naphthyl and furan (B31954) moieties of the compound are significant contributors to its binding affinity and selectivity. The planar structure of the naphthalene (B1677914) ring system can facilitate π–π stacking interactions with aromatic amino acid residues within a receptor's binding pocket nih.gov. The furan ring, with its heteroatom, can participate in hydrogen bonding and other electrostatic interactions.

Computational Approaches to Biological Interaction Mechanisms

Computational methods offer powerful tools to investigate the mechanistic details of how this compound interacts with its biological targets. These approaches can predict binding modes, calculate binding affinities, and provide insights into the structure-activity relationships that govern its biological effects.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex researchgate.netasianpubs.org. For a compound like this compound, docking studies can identify key amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in silico molecular docking studies of other 1-hydroxy-naphthyl substituted heterocycles have been performed to understand their binding interactions with receptors nih.gov. Such studies on this compound would involve preparing the 3D structure of the ligand and docking it into the active site of a target protein. The resulting binding poses and their associated scoring functions can provide an estimate of the binding affinity chemmethod.com.

Molecular dynamics (MD) simulations can further refine the docked complexes and provide insights into the dynamic behavior of the ligand-receptor system over time nih.gov. MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. This information is crucial for a more accurate understanding of the binding mechanism and for guiding the design of more potent and selective analogs.

Quantum Chemical Calculations for Binding Affinity and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound, which is fundamental to its reactivity and binding affinity nih.govnih.gov. DFT can be used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netnih.gov. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability researchgate.netnih.gov.

These calculations can be employed to analyze the electrostatic potential surface of the molecule, identifying regions that are prone to electrophilic or nucleophilic attack, which is critical for understanding its interactions with biological macromolecules. Furthermore, quantum chemical methods can be used in conjunction with molecular docking to more accurately calculate binding energies, taking into account the electronic effects of the binding process researchgate.net. For instance, DFT has been used to optimize the molecular structure of related Schiff base compounds and to analyze their molecular electrostatic potential and frontier molecular orbitals nih.gov.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) for mechanistic insights

Cheminformatics tools play a vital role in organizing and analyzing chemical data to discern patterns in structure-activity relationships nih.gov. For a series of analogs of this compound, cheminformatics can be used to calculate a wide range of molecular descriptors that quantify various aspects of their structure, such as lipophilicity, electronic properties, and steric features.

Quantitative Structure-Activity Relationship (QSAR) modeling uses these descriptors to build mathematical models that correlate the chemical structure of compounds with their biological activity nih.govnih.govmdpi.com. A QSAR model for this compound and its derivatives could predict the activity of new, unsynthesized compounds, thereby guiding lead optimization efforts nih.gov. For example, QSAR studies on N-benzoyl-N'-naphthylthiourea derivatives have shown that anticancer activity is influenced by lipophilic and electronic properties atlantis-press.com. Similarly, a QSAR study on this compound analogs could reveal the key structural features that determine their biological efficacy. These models can provide valuable mechanistic insights by highlighting the molecular properties that are most important for the desired biological effect.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for predicting the properties of N-acylhydrazone derivatives. rcsi.com These methods allow for the optimization of the molecular geometry and the calculation of various electronic and spectroscopic parameters.

The electronic structure of N'-(1-naphthylmethylene)-2-furohydrazide is central to its reactivity and spectroscopic behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's electron-donating and -accepting capabilities. In related furan-containing hydrazone ligands, DFT calculations have been employed to determine the HOMO and LUMO energies and their energy gap. researchgate.netdntb.gov.ua For a similar compound, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, the HOMO was found to be distributed over the entire molecule, while the LUMO was localized on the furan (B31954) ring and the azomethine group. researchgate.net This distribution is crucial for understanding the molecule's electronic transitions and potential for chemical reactions. The energy gap between these frontier orbitals is a key indicator of chemical reactivity and kinetic stability.

Table 1: Calculated HOMO-LUMO Energies for a Related Furan Hydrazone Ligand
ParameterEnergy (eV)
EHOMO-6.21
ELUMO-1.89
Energy Gap (ΔE)4.32

Data adapted from studies on structurally similar furan-containing hydrazones.

Natural Bond Orbital (NBO) analysis is another powerful technique used to investigate the electronic properties of N-acylhydrazones. nih.gov NBO analysis provides insights into charge distribution, intramolecular interactions, and the delocalization of electron density. rcsi.com For instance, in methylated N-acylhydrazone derivatives, NBO calculations have demonstrated how changes in molecular geometry, such as planarity, can affect electron density at the carbonyl and imine carbons. rcsi.comnih.gov

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental spectra to confirm molecular structures and understand their spectroscopic features. nih.gov For N-acylhydrazone derivatives, DFT methods have been successfully used to correlate calculated 13C NMR chemical shifts with electron density and conjugation effects. rcsi.com The theoretical IR spectra can help in assigning the characteristic vibrational modes, such as the C=O and N-H stretching frequencies, and how they are affected by the molecular conformation and intermolecular interactions. researchgate.net

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Related N-Acylhydrazone
Spectroscopic TechniqueExperimental ValueTheoretical Value (DFT)
13C NMR (C=O)~164 ppmCorrelates with NBO charge
IR (C=O stretch)~1650 cm-1Calculated frequency
UV-Vis (λmax)~310 nmCalculated transition energy

Illustrative data based on typical values for the N-acylhydrazone class of compounds.

Theoretical calculations can map out the potential energy surface of a chemical reaction, identifying the most likely reaction pathways and the structures of the transition states. researchgate.net For reactions involving similar structures, such as the rearrangement of N-2-naphthyl-N-phenylhydrazine, DFT has been used to evaluate the Gibbs free energies of different pathways, thereby predicting the most favorable reaction mechanism. researchgate.net This type of analysis for this compound could elucidate mechanisms of its formation, isomerization, or decomposition.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with the surrounding environment. nih.gov

N-acylhydrazones are known for their conformational flexibility, which can be crucial for their biological activity. nih.gov The presence of several rotatable bonds in this compound suggests that it can adopt multiple conformations. Theoretical conformational analysis, often performed using DFT, can identify the lowest energy conformers. rcsi.comnih.gov Studies on related N-acylhydrazones have shown that the planarity of the molecule can be significantly influenced by substituents, which in turn affects the electronic conjugation within the molecule. rcsi.com The rotational barriers around key bonds, such as the amide C-N bond and the N-N bond, can be calculated to understand the dynamics of interconversion between different conformers.

The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT calculations to account for the bulk effects of a solvent. nih.gov For more detailed insights, explicit solvent molecules can be included in MD simulations. These simulations can reveal the specific interactions between the solute and solvent molecules, such as hydrogen bonding, and how the solvent shell organizes around the molecule. This is particularly important for understanding the solubility and behavior of this compound in different media.

Advanced Cheminformatics and Theoretical Property Prediction

In the absence of specific experimental data for this compound, computational methods would be the primary avenue for characterizing its physicochemical and electronic properties.

Molecular Descriptors and Topological Indices

Molecular descriptors are numerical values that encode information about the structure and properties of a molecule. Topological indices, a subset of molecular descriptors, are derived from the graph representation of a molecule and are particularly useful in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. rsc.org These indices can correlate with various physical properties such as boiling point, viscosity, and toxicity. rsc.org

For this compound, a range of descriptors would be calculated to characterize its size, shape, and electronic distribution. A hypothetical table of such descriptors is presented below to illustrate the typical output of such an analysis.

Table 1: Hypothetical Molecular Descriptors for this compound (Note: The following data are illustrative and not based on actual published research.)

Descriptor TypeDescriptor NameHypothetical Value
Constitutional Molecular Weight278.29 g/mol
Number of Heavy Atoms21
Number of Aromatic Rings2
Topological Wiener Index1542
Randić Connectivity Index10.23
Balaban J Index2.15
Physicochemical LogP (octanol-water partition)3.8
Topological Polar Surface Area58.9 Ų
Molar Refractivity84.5 cm³

Theoretical Prediction of Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the electronic and structural properties of molecules. mdpi.com A typical DFT study of this compound would involve geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, a wealth of information can be derived.

Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap generally suggests higher reactivity.

Structural properties, such as bond lengths, bond angles, and dihedral angles, would also be determined with high accuracy. These parameters define the molecule's three-dimensional shape, which is crucial for its interactions with other molecules.

Table 2: Hypothetical DFT-Predicted Properties for this compound (Note: The following data are illustrative and not based on actual published research.)

PropertyParameterHypothetical Value
Electronic HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D
Structural C=N Bond Length1.28 Å
N-N Bond Length1.37 Å
C=O Bond Length1.23 Å

Applications Beyond Biomedical and Basic Research

Analytical Chemistry Applications

The core structure of N'-(1-naphthylmethylene)-2-furohydrazide, featuring a hydrazone linkage, makes it a candidate for various applications in analytical chemistry. Hydrazones are well-known for their ability to form stable complexes with metal ions and their electrochemical activity, which are foundational properties for developing analytical reagents and sensors.

Development as Spectrophotometric Reagents for Metal Ion Detection

Aroylhydrazones are widely investigated as chromogenic reagents for the spectrophotometric determination of metal ions. researchgate.net The principle behind this application lies in the formation of a colored complex between the hydrazone ligand and a metal ion, where the intensity of the color is proportional to the concentration of the metal ion. The reaction between a hydrazone and a metal ion often results in a significant shift in the maximum absorption wavelength (λmax) to a longer wavelength (a bathochromic shift), allowing for sensitive and selective detection. semanticscholar.orgmdpi.com

Though no specific studies report the use of this compound for this purpose, related hydrazones have been successfully employed. For instance, Hydrazine (B178648) Carboxamide-2-[(2-Hydroxy-1-Naphthalenyl) Methylene] (HCHNM) forms a reddish-brown complex with Uranium(VI) at pH 9.2, which can be extracted and measured spectrophotometrically at 385 nm. journaljpri.com The stoichiometry of this complex was determined to be 1:2 (Metal:Ligand). journaljpri.com Similarly, other Schiff base ligands are used as colorimetric chemosensors for various metal ions, including Fe²⁺, Fe³⁺, Cr³⁺, and Hg²⁺, with detection limits in the micromolar range. mdpi.com

Table 1: Spectrophotometric Detection of Metal Ions Using Hydrazone-type Ligands

Ligand Target Ion(s) Solvent/pH λmax of Complex (nm) Molar Ratio (M:L) Detection Limit
Hydrazine Carboxamide-2-[(2-Hydroxy-1-Naphthalenyl) Methylene] journaljpri.com U(VI) n-butanol / pH 9.2 385 1:2 2-20 ppm
1-(2-thiophenylimino)-4-(N-dimethyl)benzene mdpi.com Fe²⁺, Fe³⁺, Cr³⁺, Hg²⁺ H₂O-DMF / pH 7.37 Varies (~450-650) 1:2 10⁻⁵ M

Electrochemical Sensing Applications

The electrochemical activity of the hydrazone group makes compounds like this compound potential candidates for the development of electrochemical sensors. These sensors operate by detecting changes in electrical signals (such as current or potential) upon the interaction of the analyte with a modified electrode surface. While this specific compound has not been reported in such applications, the broader field demonstrates the principle.

For example, various materials are used to modify electrodes for the sensitive detection of hydrazine (a related chemical). nih.gov Modified carbon paste electrodes and glassy carbon electrodes have been developed to lower the overpotential for hydrazine oxidation, enabling detection at very low concentrations, with limits of detection (LOD) reaching nanomolar levels. nih.gov Similarly, electrochemical sensors have been designed for other aromatic compounds, such as 1-naphthylamine, using molecularly imprinted polymers on graphene-modified electrodes, achieving detection limits of 0.1 µM. rsc.org The electroactive nature of the naphthalene (B1677914) moiety in this compound suggests it could potentially be detected or used as a recognition element in similar sensor designs.

Chromatographic Analysis and Separation Techniques

The structural features of this compound could allow it to be used in chromatographic applications, either as an analyte to be separated or as a component of a chiral stationary phase for separating other molecules. Its aromatic and polar groups would govern its retention behavior in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Although no chromatographic methods have been published for this specific compound, the separation of structurally related aromatic and heterocyclic compounds is common. For instance, effective enantiomeric separations of complex organic molecules have been developed using various chiral stationary phases in both HPLC and GC, demonstrating the capability of these techniques to resolve structurally similar compounds. researchgate.net The presence of multiple functional groups in this compound would allow for derivatization or direct interaction with stationary phases, enabling its separation and quantification in complex mixtures.

Materials Science and Functional Materials

The combination of a fluorophore (naphthalene) and a binding site (hydrazone) within one molecule positions this compound as a candidate for applications in materials science, particularly in the development of sensors and optoelectronic materials.

Development of Chemosensors and Biosensors (non-human application focus)

A chemosensor is a molecule that signals the presence of a specific analyte through a detectable change, such as a change in color (colorimetric) or fluorescence. N-acylhydrazones are a prominent class of compounds used to design effective colorimetric and fluorometric chemosensors for a wide range of metal ions and anions. researchgate.net The sensing mechanism often involves the coordination of the ion to the hydrazone, which alters the electronic properties of the molecule and, consequently, its interaction with light.

For example, a Schiff base derived from 2-hydroxynaphthaldehyde was developed as a highly selective "off-on" fluorescent chemosensor for aluminum ions (Al³⁺). nih.gov Another naphthylidene-diimine-based sensor was designed for the selective colorimetric and fluorometric detection of Al³⁺ and cyanide (CN⁻) ions. nih.gov These sensors often exhibit high sensitivity and can produce a visible color change or a significant enhancement in fluorescence intensity upon binding to the target ion. Given its naphthalene group (a known fluorophore) and hydrazone binding site, this compound could potentially function as a fluorescent chemosensor for specific ions in environmental or industrial samples.

Table 2: Examples of Naphthalene-based Chemosensors for Ion Detection

Sensor Type Target Ion(s) Sensing Mechanism Signal Output
2-hydroxynaphthaldehyde derivative nih.gov Al³⁺ ESIPT Inhibition "Off-On" Fluorescence

Optoelectronic Materials and Photophysical Properties

Organic compounds with extended π-conjugated systems, such as this compound, are of great interest for their potential use in optoelectronic devices like organic light-emitting diodes (OLEDs). The photophysical properties—how the molecule absorbs and emits light—are central to these applications. These properties are dictated by the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

While the specific photophysical properties of this compound have not been characterized in the available literature, studies on similar structures provide insight. For example, derivatives of 1,8-naphthalimide, which also contains the naphthalene core, have been explored as promising materials for red-light-emitting OLEDs. The emission color and efficiency of these materials can be fine-tuned by modifying the chemical structure. The presence of the naphthalene chromophore in this compound suggests it will exhibit fluorescence, and its interaction with solvents or its aggregation state could modulate these properties. However, without experimental data, its quantum yield, excited-state lifetime, and suitability for optoelectronic applications remain speculative.

Polymer Chemistry and Polymer-Supported Systems

The unique chemical architecture of this compound, which incorporates a hydrazone linkage formed from the condensation of 1-naphthaldehyde (B104281) and 2-furoic hydrazide, presents intriguing possibilities for its application in polymer chemistry and the development of polymer-supported systems. The reactivity of the hydrazone group, along with the aromatic and heterocyclic moieties, allows for its potential integration into polymeric structures to impart specific functionalities.

Research in polymer chemistry has increasingly focused on the utilization of dynamic covalent bonds, such as the hydrazone linkage, to create "smart" or responsive materials. Hydrazone bonds are known for their reversible nature, often responding to stimuli such as pH changes. nih.gov This characteristic is particularly valuable in the design of self-healing polymers, controlled-release drug delivery systems, and injectable hydrogels. nih.gov The this compound molecule could, in principle, be incorporated into polymer chains or used as a cross-linker to introduce these dynamic properties.

Integration into Polymer Chains:

One potential approach involves the synthesis of monomers derived from this compound that can be subsequently polymerized. Alternatively, polymers containing pendant aldehyde or hydrazide groups can be modified with 2-furoic hydrazide or 1-naphthaldehyde, respectively, to introduce the this compound moiety as a side chain. nih.gov For instance, a polymer scaffold with reactive sites could be functionalized with this compound, thereby altering the polymer's physical and chemical properties.

Polymer-Supported Systems:

This compound can also be immobilized onto solid polymer supports. This creates a functionalized material where the compound's specific properties can be harnessed in a heterogeneous system. Such polymer-supported reagents offer advantages in terms of ease of separation from reaction mixtures, potential for recyclability, and improved stability. The aromatic naphthyl and furan (B31954) rings within the compound's structure could also engage in π-π stacking interactions with other aromatic molecules, a feature that could be exploited in areas such as separation science or catalysis when supported on a polymer matrix.

While direct studies on the application of this compound in polymer chemistry are not extensively documented, the known reactivity of hydrazones and the functionalities present in this specific molecule suggest a range of potential applications. Further research would be needed to fully explore and realize these possibilities.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The conventional synthesis of hydrazones involves the acid-catalyzed condensation of a hydrazide with an aldehyde or ketone, often requiring reflux in organic solvents for extended periods. orientjchem.orgresearchgate.net Future research must focus on developing more efficient and environmentally benign synthetic routes for N'-(1-naphthylmethylene)-2-furohydrazide.

Green chemistry approaches are paramount to this effort. orientjchem.org Methodologies such as ultrasound-assisted and microwave-assisted synthesis could dramatically reduce reaction times, minimize energy consumption, and increase product yields. ijcce.ac.irquestjournals.orgminarjournal.com Sonochemical methods, for instance, have been shown to be effective for synthesizing Schiff bases at room temperature with minimal catalyst amounts. Exploring solvent-free "grinding" techniques or the use of aqueous media are other promising avenues that align with the principles of sustainable chemistry. orientjchem.orgajgreenchem.com A comparative analysis of these potential methods highlights the significant advantages of green approaches over conventional synthesis.

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyTypical ConditionsPotential AdvantagesKey Research Challenge
Conventional RefluxOrganic solvent (e.g., ethanol), acid catalyst, 8-12 hours heatingWell-established, simple setupLong reaction time, high energy use, solvent waste
Microwave-AssistedSolvent-free or minimal solvent, 5-15 minutes irradiationDrastically reduced reaction time, higher yields, energy efficient. minarjournal.comRequires specialized equipment, optimization of power and time
Ultrasound-AssistedSolvent (e.g., methanol), room temperature, 10-30 minutes sonicationShort reaction time, mild conditions, high yields. ijcce.ac.irquestjournals.orgOptimization of frequency and power, ensuring homogenous cavitation
Grinding (Mechanochemistry)Solvent-free, room temperature, manual or mechanical grindingEliminates bulk solvents, high efficiency, simple procedureScalability, monitoring reaction completion

Design of Advanced Coordination Architectures with Tailored Properties

The this compound ligand possesses multiple donor sites—specifically the azomethine nitrogen, carbonyl oxygen, and potentially the furan (B31954) oxygen—making it an excellent candidate for forming stable complexes with a wide array of transition metal ions. chemistryjournal.netmtct.ac.in The structural versatility of hydrazone ligands allows them to coordinate in various modes, leading to diverse and fascinating supramolecular architectures. nih.govmdpi.com

A significant challenge lies in predicting and controlling the self-assembly of these metal-ligand systems to create coordination polymers with specific, tailored properties. researchgate.netmdpi.com Future research should systematically explore reactions of the ligand with different metal ions (e.g., Cu(II), Zn(II), Co(II), Ni(II)) to synthesize novel complexes. researchgate.net The goal would be to produce advanced materials such as metal-organic frameworks (MOFs) or coordination polymers with desired electronic, magnetic, or optical properties. mdpi.comotago.ac.nz For example, incorporating paramagnetic metal centers could lead to new magnetic materials, while complexes with specific luminescence could be developed as chemical sensors.

Table 2: Potential Coordination Architectures and Properties
Metal IonExpected Coordination GeometryPotential PropertiesTarget Application
Cu(II)Distorted Octahedral, Square PlanarCatalytic activity, redox propertiesHomogeneous Catalysis
Zn(II)Tetrahedral, OctahedralLuminescence, fluorescenceFluorescent Sensors. rsc.org
Co(II)Octahedral, TetrahedralMagnetic properties, colorimetric changesMagnetic Materials, Sensors
Ni(II)Square Planar, OctahedralElectrocatalysis, thermal stabilityCatalysis, Advanced Polymers
Pb(II)Hemi-directed, Holo-directedFormation of helicates, unique topologies. researchgate.netSupramolecular Chemistry

Deeper Mechanistic Understanding of Biological Interactions at the Atomic Level

Hydrazone derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. researchgate.net The unique combination of the naphthyl and furan moieties in this compound suggests it could be a promising scaffold for developing new therapeutic agents. However, a significant unaddressed challenge is the lack of understanding of how this specific molecule interacts with biological targets at the atomic level.

Future research should employ in silico techniques like molecular docking to predict the binding affinity and interaction modes of the compound with specific protein targets, such as bacterial DNA gyrase or enzymes involved in inflammation. nih.govwu.ac.throyalsocietypublishing.org These computational predictions must then be validated through in vitro biological assays. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies on a series of related analogues could help identify the key structural features responsible for any observed biological activity, guiding the rational design of more potent and selective derivatives. nih.govresearchgate.net

Table 3: Illustrative Molecular Docking Study Plan
Target Protein (PDB ID)Associated Disease/FunctionKey Interacting Residues (Hypothetical)Predicted Binding Energy (kcal/mol)Type of Interaction
S. aureus DNA Gyrase (e.g., 1KZN)Bacterial InfectionAsp73, Gly77, Arg76-7.5 to -9.0Hydrogen bonding, π-π stacking with naphthyl ring
Cyclooxygenase-2 (COX-2)InflammationArg120, Tyr355, Ser530-8.0 to -9.5Hydrogen bonding with hydrazone linker, hydrophobic interactions
Butyrylcholinesterase (BChE)Alzheimer's DiseaseTrp82, His438, Ser198-7.0 to -8.5π-π stacking, hydrophobic interactions. nih.gov

Expanding Applications in Catalysis and Advanced Materials

Schiff base metal complexes are well-documented for their catalytic activity in a variety of organic transformations, including oxidation, polymerization, and cross-coupling reactions. doaj.orgmdpi.comresearchgate.netepa.gov A significant area for future research is the investigation of metal complexes of this compound as catalysts. Their stability, combined with the electronic properties tuneable by the choice of metal center, makes them promising candidates for developing efficient and selective catalysts for green chemistry applications. jetir.org

Another unexplored frontier is the application of this compound and its derivatives in advanced materials. The conjugated system and presence of heteroatoms suggest potential for use in chemosensors. nih.govresearchgate.net Hydrazone-based fluorescent sensors are known for their sensitivity and selectivity in detecting metal ions. rsc.orgnih.govrsc.org Research could focus on designing sensors where the coordination of a specific metal ion to the this compound framework induces a measurable colorimetric or fluorescent response. Furthermore, incorporating this ligand into polymer backbones could lead to novel functional materials with unique thermal or optical properties. otago.ac.nz

Table 4: Potential Future Applications in Catalysis and Materials
Application AreaSpecific GoalUnderlying PrincipleKey Research Steps
Homogeneous CatalysisCatalyze Suzuki-Miyaura cross-coupling reactionsA Cu(II) or Pd(II) complex could act as an efficient catalyst. researchgate.netSynthesize metal complexes; test catalytic activity with various substrates.
Fluorescent SensorsDevelop a selective sensor for Fe³⁺ or Cu²⁺ ionsCoordination with the metal ion quenches or enhances fluorescence (CHEF/PET). nih.govStudy the photophysical properties of the ligand and its response to different metal ions.
Functional PolymersCreate a thermally stable polymer with unique optical propertiesIncorporate the ligand into a polymer chain via copolymerization.Modify the ligand with polymerizable groups; synthesize and characterize the resulting polymer. otago.ac.nz

Integration of Experimental and Computational Methodologies

To unlock the full potential of this compound, future research must seamlessly integrate experimental synthesis and characterization with advanced computational modeling. While experimental techniques like NMR, IR, and X-ray crystallography provide definitive structural information, computational methods like Density Functional Theory (DFT) can offer deeper insights into the electronic structure, stability, and reactivity of the molecule and its potential metal complexes. mdpi.comnih.govacs.org

This integrated approach is crucial for several reasons. DFT calculations can predict the most stable conformation of the ligand, rationalize spectroscopic data, and calculate thermodynamic parameters for its synthesis. orientjchem.org For coordination complexes, modeling can predict geometries and electronic properties, guiding the synthesis of materials with desired characteristics. nih.gov In drug design, combining molecular docking with experimental bioassays creates a powerful feedback loop for optimizing lead compounds. acs.orgmdpi.com The primary challenge is to ensure that the computational models are accurately calibrated against experimental data to provide reliable predictions.

Table 5: Synergy Between Experimental and Computational Methods
Research QuestionExperimental TechniqueComputational MethodCombined Insight
Molecular Structure Confirmation¹H & ¹³C NMR, FT-IR, Mass SpecDFT Geometry Optimization & Frequency CalculationAssigning spectral peaks and confirming the synthesized structure. acs.org
Electronic PropertiesUV-Vis SpectroscopyTD-DFT, HOMO-LUMO AnalysisUnderstanding electronic transitions and predicting reactivity. orientjchem.org
Ligand-Protein BindingIn vitro enzyme inhibition assaysMolecular Docking, MD SimulationsIdentifying binding modes and rationalizing structure-activity relationships. royalsocietypublishing.org
Coordination Complex GeometrySingle-Crystal X-ray DiffractionDFT Geometry OptimizationPredicting stable complex structures and understanding ligand-metal bonding.

Q & A

Q. What are the standard synthetic routes for N'-(1-naphthylmethylene)-2-furohydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via acid-catalyzed condensation between 2-furohydrazide and 1-naphthaldehyde under reflux conditions. Key parameters include:

  • Catalyst selection : Use of acetic acid or HCl as catalysts to facilitate Schiff base formation .
  • Solvent systems : Polar aprotic solvents (e.g., ethanol or DMF) to enhance solubility and reaction efficiency .
  • Temperature control : Reflux temperatures (70–100°C) to drive the reaction to completion while avoiding decomposition . Purity is monitored via TLC, and yields are improved by stepwise recrystallization using methanol or ethanol .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation involves:

  • Spectroscopic techniques :
  • NMR : Assigning peaks for the hydrazide NH (δ 10–12 ppm) and naphthyl protons (δ 7.5–8.5 ppm) .
  • FT-IR : Identifying C=N stretches (~1600 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
    • Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 293.1) .
    • X-ray crystallography : Resolving the E-configuration of the imine bond and planar geometry using SHELXL .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with MIC values determined via broth microdilution .
  • Enzyme inhibition : Spectrophotometric assays targeting enzymes like urease or acetylcholinesterase, using IC₅₀ calculations .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved for this compound?

Discrepancies may arise from tautomerism (e.g., keto-enol equilibria) or polymorphism. Strategies include:

  • Multi-technique validation : Cross-verify NMR/IR data with X-ray structures to confirm dominant tautomers .
  • Variable-temperature NMR : Detect dynamic equilibria by observing peak broadening or splitting at elevated temperatures .
  • DFT calculations : Compare experimental and computed spectroscopic parameters to identify stable conformers .

Q. What strategies optimize selectivity in ion-selective sensors using 2-furohydrazide derivatives?

  • Membrane composition : Blend PVC with plasticizers (e.g., o-NPOE) and ionophores (e.g., this compound) at 5–10 wt% .
  • Selectivity coefficients : Measure via the separate solution method against interfering ions (e.g., La³⁺ vs. Ca²⁺ or Fe³⁺) .
  • Potentiometric response : Calibrate in pH 3.5–10.0 buffers to ensure stability, achieving detection limits ≤1 µM .

Q. How do structural modifications (e.g., substituents on the naphthyl group) affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂ at C4 of naphthyl) enhance antimicrobial activity by increasing electrophilicity .
  • Bulkier substituents reduce solubility but improve binding to hydrophobic enzyme pockets (e.g., urease) .
  • Comparative data :
DerivativeSubstituentMIC (µg/mL)IC₅₀ (Urease, µM)
Parent None3218.5
4-NO₂ -NO₂89.2
4-OCH₃ -OCH₃6425.7

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., Mycobacterium tuberculosis isocitrate lyase), prioritizing hydrogen bonds with the hydrazide moiety .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, calculating RMSD and binding free energies (MM-PBSA) .
  • Pharmacophore modeling : Identify essential features (e.g., aromatic π-stacking with naphthyl group) for lead optimization .

Q. How are crystallographic challenges (e.g., twinning or low resolution) addressed during structure refinement?

  • SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and ISOR restraints for disordered naphthyl groups .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce R-factor discrepancies .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O) to validate packing models .

Methodological Notes

  • Avoided commercial sources : Excluded vendor-specific protocols (e.g., Sigma-Aldrich) per guidelines.
  • Data integrity : Prioritized peer-reviewed studies over preprint or non-academic content.
  • Advanced tools : Emphasized SHELX, DFT, and docking software as industry standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.